VER-155008 VER-155008 4-[[(2R,3S,4R,5R)-5-[6-amino-8-[(3,4-dichlorophenyl)methylamino]-9-purinyl]-3,4-dihydroxy-2-oxolanyl]methoxymethyl]benzonitrile is a purine nucleoside.
Brand Name: Vulcanchem
CAS No.: 1134156-31-2
VCID: VC0546680
InChI: InChI=1S/C25H23Cl2N7O4/c26-16-6-5-15(7-17(16)27)9-30-25-33-19-22(29)31-12-32-23(19)34(25)24-21(36)20(35)18(38-24)11-37-10-14-3-1-13(8-28)2-4-14/h1-7,12,18,20-21,24,35-36H,9-11H2,(H,30,33)(H2,29,31,32)/t18-,20-,21-,24-/m1/s1
SMILES: C1=CC(=CC=C1COCC2C(C(C(O2)N3C4=NC=NC(=C4N=C3NCC5=CC(=C(C=C5)Cl)Cl)N)O)O)C#N
Molecular Formula: C25H23Cl2N7O4
Molecular Weight: 556.4 g/mol

VER-155008

CAS No.: 1134156-31-2

Cat. No.: VC0546680

Molecular Formula: C25H23Cl2N7O4

Molecular Weight: 556.4 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

VER-155008 - 1134156-31-2

Specification

CAS No. 1134156-31-2
Molecular Formula C25H23Cl2N7O4
Molecular Weight 556.4 g/mol
IUPAC Name 4-[[(2R,3S,4R,5R)-5-[6-amino-8-[(3,4-dichlorophenyl)methylamino]purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methoxymethyl]benzonitrile
Standard InChI InChI=1S/C25H23Cl2N7O4/c26-16-6-5-15(7-17(16)27)9-30-25-33-19-22(29)31-12-32-23(19)34(25)24-21(36)20(35)18(38-24)11-37-10-14-3-1-13(8-28)2-4-14/h1-7,12,18,20-21,24,35-36H,9-11H2,(H,30,33)(H2,29,31,32)/t18-,20-,21-,24-/m1/s1
Standard InChI Key ZXGGCBQORXDVTE-UMCMBGNQSA-N
Isomeric SMILES C1=CC(=CC=C1COC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C4=NC=NC(=C4N=C3NCC5=CC(=C(C=C5)Cl)Cl)N)O)O)C#N
SMILES C1=CC(=CC=C1COCC2C(C(C(O2)N3C4=NC=NC(=C4N=C3NCC5=CC(=C(C=C5)Cl)Cl)N)O)O)C#N
Canonical SMILES C1=CC(=CC=C1COCC2C(C(C(O2)N3C4=NC=NC(=C4N=C3NCC5=CC(=C(C=C5)Cl)Cl)N)O)O)C#N
Appearance Solid powder

Introduction

Chemical and Structural Characteristics of VER-155008

Molecular Composition and Synthesis

VER-155008 (CAS Registry 1134156-31-2) is a synthetic adenosine derivative with the chemical formula C25H23Cl2N7O4\text{C}_{25}\text{H}_{23}\text{Cl}_2\text{N}_7\text{O}_4 and a molecular weight of 556.4 Da . The compound features a 4-cyanophenylmethyl group at the 5’-O position and a (3,4-dichlorophenyl)methylamino substituent at the 8-position of the adenine ring . X-ray crystallography confirms its binding to the ATPase pocket of Hsp70, where it competitively inhibits ATP hydrolysis by forming hydrogen bonds with key residues (Asp10, Thr13, and Glu175) in the nucleotide-binding domain .

Physicochemical Properties

VER-155008 exhibits limited aqueous solubility (0.1 mg/mL in 10% DMSO/saline) but dissolves readily in organic solvents like dimethyl sulfoxide (DMSO) at 30 mg/mL . Its UV/Vis spectrum shows absorption maxima at 216 nm and 275 nm, consistent with the adenosine backbone and aromatic substituents . Stability studies indicate a shelf life exceeding four years when stored at -20°C .

Pharmacological Profile and Mechanism of Action

Target Specificity and Binding Kinetics

VER-155008 demonstrates nanomolar affinity for Hsp70 (IC50 = 0.5 µM) and weaker inhibition of related chaperones: heat shock cognate 70 (Hsc70; Ki=10 μMK_i = 10 \ \mu\text{M}) and glucose-regulated protein 78 (Grp78; KD=80 nMK_D = 80 \ \text{nM}) . This selectivity profile arises from structural differences in the ATP-binding pockets; for example, Grp78’s methionine-154 creates a larger hydrophobic pocket that accommodates VER-155008’s dichlorophenyl group .

Downstream Effects on Client Proteins

By blocking Hsp70’s ATPase activity, VER-155008 disrupts the chaperone cycle, leading to:

  • Proteasomal degradation of Hsp90 clients: Reduced levels of HER2 (58% decrease) and Raf-1 (72% decrease) in HCT116 colon cancer cells .

  • Paraptosis induction: Cytoplasmic vacuolation and mitochondrial swelling in anaplastic thyroid carcinoma cells .

  • Synergy with Hsp90 inhibitors: Combination with 17-AAG reduces NSCLC cell viability by 89% compared to 45% with either agent alone .

Preclinical Efficacy in Disease Models

Non-Small-Cell Lung Cancer (NSCLC)

In A549 NSCLC cells, VER-155008 (10 µM) induces G1 cell cycle arrest (72% cells in G1 vs. 58% in controls) and enhances radiation sensitivity (dose modification factor = 1.8) . Overexpression of Hsp70 abolishes these effects, confirming target specificity .

Breast and Colon Cancers

VER-155008 inhibits proliferation in BT474 breast cancer (IC50 = 3.2 µM) and HCT116 colon cancer (IC50 = 4.7 µM) cells via caspase-3/7 activation . Apoptosis is preceded by a 4.3-fold increase in BAX/BCL-2 mRNA ratio within 6 hours .

Alzheimer’s Disease

In 5XFAD transgenic mice, intraperitoneal VER-155008 (10 µmol/kg/day for 15 days):

  • Improves novel object recognition (preferential index: 68.4 ± 3.2% vs. 51.1 ± 2.8% in controls; p < 0.001) .

  • Reduces amyloid plaque burden by 42% in the perirhinal cortex .

  • Decreases hyperphosphorylated tau levels by 37% (AT8 immunoreactivity) .

Comparative Analysis with Other Hsp Inhibitors

ParameterVER-15500817-AAG (Hsp90 inhibitor)JG-98 (Hsp70 inhibitor)
TargetHsp70 ATPaseHsp90 ATPaseHsp70 substrate-binding
IC500.5 µM18 nM1.2 µM
Blood-Brain Barrier PenetrationYes (Cbrain/Cplasma = 0.32) NoUntested
Clinical PhasePreclinicalPhase IIPreclinical

Key Findings: Unlike 17-AAG, VER-155008 crosses the blood-brain barrier, enabling CNS applications. Its ATP-competitive mechanism differs from JG-98’s allosteric inhibition .

Pharmacokinetics and Toxicology

Absorption and Distribution

After intraperitoneal administration in mice, VER-155008 achieves peak brain concentration (156 ± 23 ng/g) at 30 minutes, with a plasma half-life of 2.1 hours . Protein binding is 92.4% in human serum .

Challenges and Future Directions

Solubility Limitations

VER-155008’s aqueous solubility (0.1 mg/mL) necessitates DMSO-based formulations, complicating clinical translation . Nanoparticle encapsulation (e.g., PLGA carriers) is under investigation to improve bioavailability.

Combination Therapies

Ongoing studies explore synergies with:

  • PARP inhibitors: Enhanced DNA damage in BRCA-mutant cancers.

  • Aβ immunotherapy: Combined reduction of amyloid plaques and tau pathology in AD models.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator